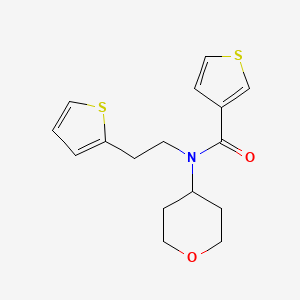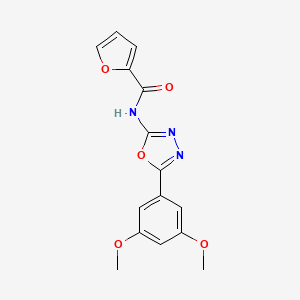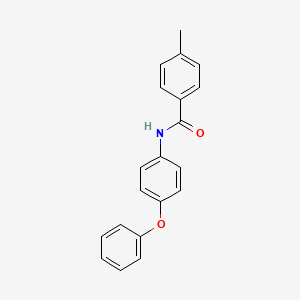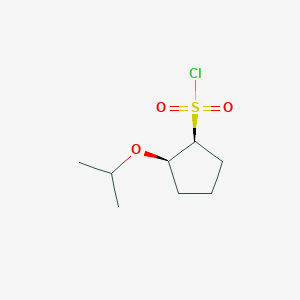
1-(6-Isopropylpyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Isopropylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 80394-97-4. It has a molecular weight of 163.22 . The compound is stored in an inert atmosphere at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(6-isopropyl-3-pyridinyl)ethanone . The InChI code for this compound is 1S/C10H13NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 . This indicates the compound has a pyridine ring with an isopropyl group at the 6th position and an ethanone group at the 1st position.It is a liquid at room temperature . The compound is stored in an inert atmosphere .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Behavior
A study focused on synthesizing and characterizing iron and cobalt dichloride complexes bearing similar pyridinyl-based structures, demonstrating their catalytic activities towards ethylene reactivity. This research illustrates the utility of these compounds in catalyzing important chemical reactions, such as oligomerization and polymerization of ethylene, which are crucial in industrial processes (Wen‐Hua Sun et al., 2007).
Pharmaceutical Research
Another study involved the synthesis, characterization, and biological evaluation of a compound structurally similar to 1-(6-Isopropylpyridin-3-yl)ethanone. The research explored the potential of these compounds in pharmaceutical applications, including cytotoxic studies and docking studies, to understand their interactions with biological molecules (M. Govindhan et al., 2017).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of compounds containing pyridinyl and ethanone structures, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, has shown significant antimicrobial properties. These findings indicate the potential use of similar compounds in developing new antimicrobial agents (J. Salimon et al., 2011).
Green Chemistry Applications
A study on the synthesis of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates in water demonstrated the use of related compounds in green chemistry, highlighting an efficient and environmentally friendly synthetic procedure. This research supports the exploration of similar compounds in sustainable chemical synthesis processes (F. Rostami-Charati et al., 2012).
Coordination Chemistry
Research on the coordination chemistry of similar compounds has led to the development of new metal complexes with potential applications in various fields, including catalysis, materials science, and biological sensing. These studies underline the versatility of pyridinyl-based ligands in forming complexes with metal ions, which can lead to innovative technological and therapeutic applications (M. Halcrow, 2005).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
1-(6-propan-2-ylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZQIXXDSULFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-2-(2-phenoxyethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971401.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)

![5-methyl-N-(4-methylbenzyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2971411.png)




![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

